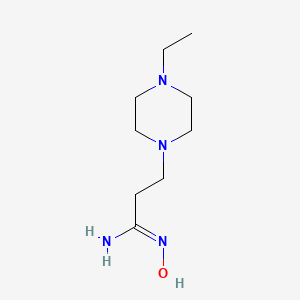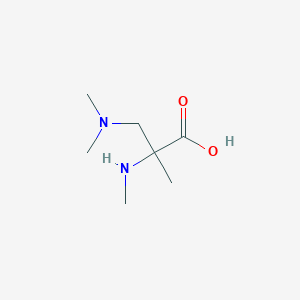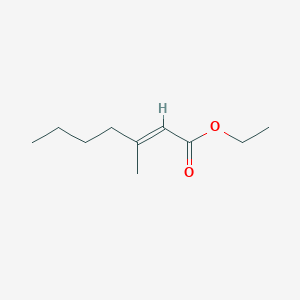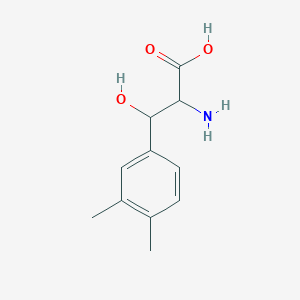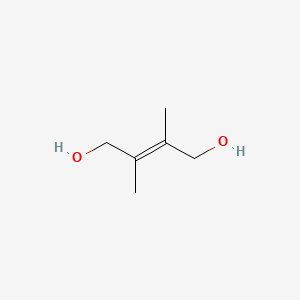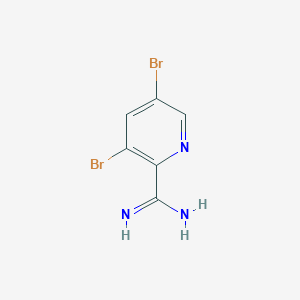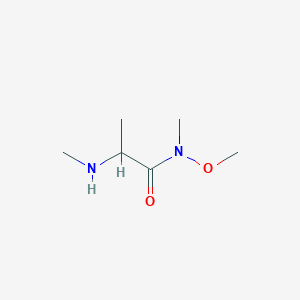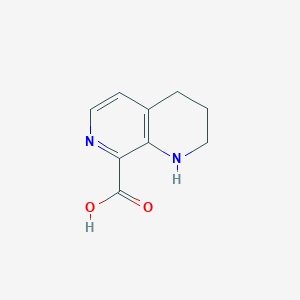![molecular formula C19H19NO5 B13520333 (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid typically involves the protection of the amino group using the Fmoc group. This is followed by the introduction of the hydroxybutanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane and base catalysts like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers that automate the coupling and deprotection steps. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.
Major Products
The major products formed from these reactions include various protected and deprotected amino acids, which are crucial intermediates in peptide synthesis.
Scientific Research Applications
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of longer peptide chains.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-hydroxybutanoic acid: Lacks the Fmoc protecting group, making it less suitable for controlled peptide synthesis.
(2R)-4-({[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid: Uses a different protecting group (Boc), which has different deprotection conditions and stability.
Uniqueness
The presence of the Fmoc group in (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid provides unique advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with automated synthesizers. This makes it a preferred choice for researchers and industry professionals working on peptide synthesis.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C19H19NO5/c21-17(18(22)23)9-10-20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
BVYPRFGDGMVRDG-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



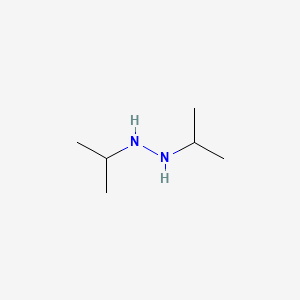
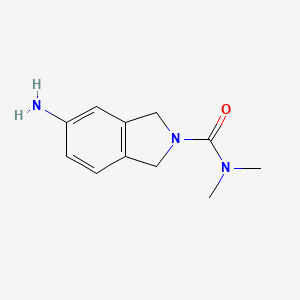

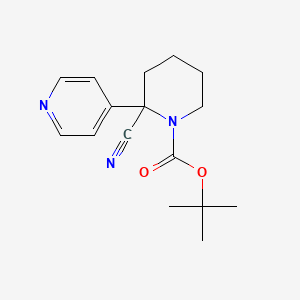
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
